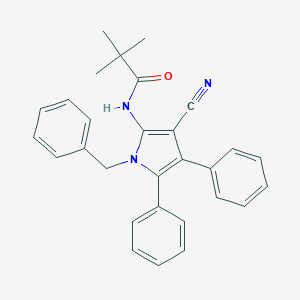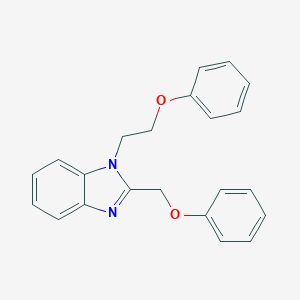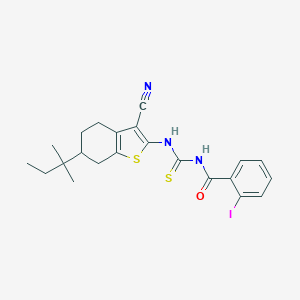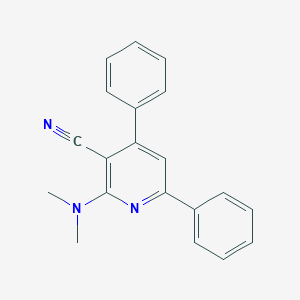
N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2,2-DIMETHYLPROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring substituted with benzyl, cyano, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2,2-DIMETHYLPROPANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving an aldehyde and an amine in the presence of an acid catalyst.
Substitution Reactions: The introduction of benzyl, cyano, and diphenyl groups can be achieved through various substitution reactions. These reactions often require specific reagents and conditions, such as the use of strong bases or acids, and controlled temperatures.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the substituted pyrrole with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2,2-DIMETHYLPROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various conditions.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N1-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2,2-DIMETHYLPROPANAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-1-naphthamide: This compound has a similar structure but with a naphthamide group instead of a dimethylpropanamide group.
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide: This compound has a butanamide group instead of a dimethylpropanamide group.
Uniqueness
N~1~-(1-BENZYL-3-CYANO-4,5-DIPHENYL-1H-PYRROL-2-YL)-2,2-DIMETHYLPROPANAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C29H27N3O |
|---|---|
Molecular Weight |
433.5g/mol |
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C29H27N3O/c1-29(2,3)28(33)31-27-24(19-30)25(22-15-9-5-10-16-22)26(23-17-11-6-12-18-23)32(27)20-21-13-7-4-8-14-21/h4-18H,20H2,1-3H3,(H,31,33) |
InChI Key |
XBZDKGOIOSFKFB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378881.png)

![3-amino-4-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378883.png)
![3-amino-N-(3-methoxyphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B378886.png)
![(7Z)-3-(3-acetylphenyl)-7-(furan-2-ylmethylidene)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B378888.png)
![2-[(2,6-dimethylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378889.png)

![3-(((5-Chloro-2-methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B378892.png)
![Prop-2-enyl 6-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate](/img/structure/B378895.png)
![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378898.png)
![8,9-Bis(4-methoxyphenyl)-2-thien-2-ylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378899.png)

![2-(phenoxymethyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B378901.png)
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4,6-diphenylnicotinonitrile](/img/structure/B378902.png)
